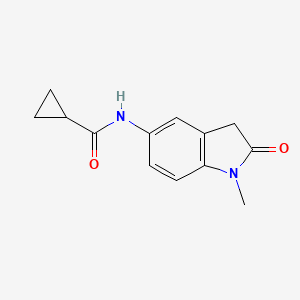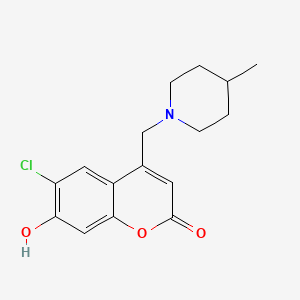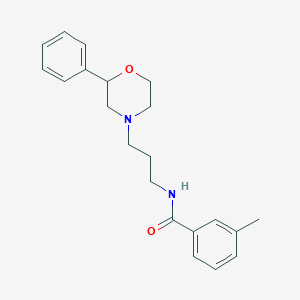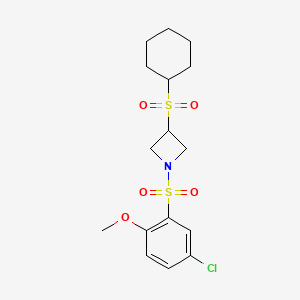![molecular formula C12H10ClN3O4 B2546812 methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1281872-34-1](/img/structure/B2546812.png)
methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers significant reduction in reaction times . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization using copper acetate as a catalyst demonstrates the versatility of synthetic methods for pyrazole compounds . The direct synthesis of substituted pyrazoles through a 3+2 annulation method is another effective route, as shown in the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by crystallographic data, as in the case of ethyl 1H-pyrazole-3-carboxylates . X-ray diffraction studies have also been used to establish the molecular and supramolecular structures of various pyrazole isomers . Density functional theory (DFT) calculations complement these studies by predicting geometric and vibrational frequencies that match experimental data, as seen in the analysis of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including thermal condensation with aromatic aldehydes to form 4-arylidene-2-pyrazolin-5-ones . The reactivity of these compounds is influenced by their molecular structure, which can be analyzed through spectroscopic techniques such as UV-vis, FT-IR, and NMR .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their thermodynamic properties, can be calculated based on vibrational analyses . The crystal structures of these compounds often feature hydrogen-bonded sheets and are stabilized by interactions like C-H...O and π-π stacking . The antioxidant properties of pyrazole derivatives can also be evaluated through in vitro methods, providing insights into their potential biological applications .
科学的研究の応用
Insecticidal Activity Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate and its derivatives demonstrate potential insecticidal properties. A study by Hasan et al. (1996) explored the stereochemical basis for the insecticidal activity of pyrazoline derivatives, finding that the S-enantiomer of the methyl ester was significantly more active than the R-isomer against American cockroaches and house flies under various synergistic conditions with metabolic inhibitors. This suggests a specific conformational requirement for insecticidal efficacy, highlighting the role of the substituents on the N-1 atom in the pyrazoline ring (Hasan et al., 1996).
Hydrogen-Bonded Chains and Sheets Research into the structural properties of related methyl pyrazole carboxylates, such as those by Portilla et al. (2007), elucidates the importance of hydrogen bonding in dictating the molecular arrangement. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure with chains of edge-fused rings formed by hydrogen bonds. This kind of structural analysis aids in understanding the physicochemical properties of these compounds, which can be crucial for their application in various scientific fields (Portilla et al., 2007).
Synthesis of Spirocyclopropane Anellated Heterocycles The synthesis of spirocyclopropane anellated heterocyclic carboxylates from methyl 2-chloro-2-cyclopropylidenacetate demonstrates the versatility of pyrazole derivatives in constructing complex molecular architectures. Such methodologies, as described by Meijere et al. (1989), provide pathways to a wide range of heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences (Meijere et al., 1989).
Optical and Mesogenic Properties A study on 2-pyrazoline derivatives by Barberá et al. (1998) showcases the potential of such compounds in the development of optical materials. By modifying the substituent in the 1-phenyl ring, the physical properties of the compounds can be tuned, affecting their fluorescence, non-linear optical properties, and liquid crystalline behavior. This research highlights the application of pyrazole derivatives in creating versatile materials for optical technologies (Barberá et al., 1998).
Antimicrobial and Anticancer Agents The development of novel pyrazole derivatives as potential antimicrobial and anticancer agents is another significant area of research. Hafez et al. (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating good to excellent antimicrobial activity and higher anticancer activity than the reference drug in some cases. This indicates the therapeutic potential of pyrazole derivatives in combating infectious diseases and cancer (Hafez et al., 2016).
特性
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)11-10(16(18)19)7-15(14-11)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKVZIHSZPEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)



![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)
![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2546751.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)